3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Scientific Research Applications
Optical Properties and Organic Semiconductors
A series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which share a similar oxazine ring structure, were synthesized and studied for their photophysical properties. The absorption and excitation spectra of these compounds depend on the substituents in the phenyl ring, and they exhibit fluorescence quantum yields associated with the donor strength and position of the substituents. Due to their facile synthesis and photophysical properties, these compounds have potential applications as organic semiconductors (Briseño-Ortega et al., 2018).
Heterocyclic Systems in Pharmacology
Various fused oxazine compounds, such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, have been prepared and are expected to possess considerable chemical and pharmacological activities. The synthesized compounds showed antioxidant and anticancer activities, suggesting their potential in pharmacological applications (Mahmoud et al., 2017).
Nonlinear Optical Properties
The study of nonlinear optical properties, including nonlinear refractive index and nonlinear absorption coefficient, of compounds structurally related to 3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, such as 8-(4-methoxyphenyl)-6-oxo-3-p-tolyl-6H-pyrido[1,2-b][1,2,4]triazine-7,9-dicarbonitrile, revealed their dependence on the wavelength. These properties are critical for applications in optical switching and modulation devices (Khanzadeh et al., 2018).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-7-5-16(6-8-18)21-14-29-24-19(23(21)27)9-10-22-20(24)13-26(15-30-22)12-17-4-2-3-11-25-17/h2-11,14H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBPBVYPHUBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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